3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Description
This compound features a 1,3,8-triazaspiro[4.5]decane core with a 3-fluorophenyl substituent at position 1 and a 4-oxo group. The ethyl side chain at position 8 is linked to a 3,4-difluorobenzamide moiety. The hydrochloride salt formulation enhances aqueous solubility, a common strategy in drug development .
Properties
Molecular Formula |
C22H24ClF3N4O2 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H23F3N4O2.ClH/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15;/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31);1H |
InChI Key |
GMGMJMDCWRCPHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl |
Synonyms |
3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride |
Origin of Product |
United States |
Preparation Methods
The synthesis of ML 298 hydrochloride involves multiple steps, starting from the appropriate benzamide and triazaspirodecane derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
ML 298 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms on the benzamide ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ML298 is primarily recognized for its role as a selective inhibitor of phospholipase D2 , with an IC50 value of approximately 355 nM. This selectivity is crucial as it allows researchers to explore the specific biological pathways influenced by PLD2 without interference from PLD1, which has negligible effects at concentrations up to 20 μM.
Cancer Research
ML298's ability to inhibit PLD2 has significant implications in cancer research. By disrupting signaling pathways related to cell migration and invasion, it serves as a valuable tool for understanding tumor metastasis and developing potential therapeutic strategies against cancer .
Pharmacological Studies
The compound is utilized in pharmacological studies to investigate the role of phospholipase D in various physiological processes. Its selective inhibition allows for the dissection of PLD-related signaling pathways, leading to insights into drug development targeting these mechanisms .
Mechanistic Studies
Researchers use ML298 to elucidate the mechanisms by which phosphatidic acid, produced by PLD activity, influences cellular functions such as proliferation and survival. Understanding these mechanisms can aid in the development of drugs that modulate these pathways for therapeutic benefit .
Case Study 1: Inhibition of Tumor Cell Migration
In a study examining the effects of ML298 on tumor cell lines, researchers found that treatment with ML298 significantly reduced cell migration compared to controls. This effect was attributed to the compound's ability to inhibit PLD2 activity, underscoring its potential as an anti-metastatic agent .
Case Study 2: Role in Inflammatory Responses
Another investigation explored ML298's impact on inflammatory responses mediated by PLD2. The results indicated that ML298 could attenuate inflammation in cellular models, suggesting its potential utility in treating inflammatory diseases where PLD activity is dysregulated .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Cancer Research | Inhibits cell migration and invasion via PLD2 inhibition |
| Pharmacological Studies | Investigates PLD-related signaling pathways |
| Mechanistic Studies | Elucidates cellular functions influenced by phosphatidic acid |
| Inflammatory Responses | Attenuates inflammation in models of dysregulated PLD activity |
Mechanism of Action
ML 298 hydrochloride exerts its effects by selectively inhibiting phospholipase D2. This inhibition disrupts the signaling pathways involved in cell migration and invasion. The molecular targets include the active site of phospholipase D2, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Core Structure and Substitutions
The spiroazetidine (1,3,8-triazaspiro[4.5]decane) core is shared with multiple analogs. Key differences arise in substituents and salt forms:
Key Observations :
Physicochemical Properties
While explicit data are lacking, inferences can be made:
Biological Activity
3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide; hydrochloride, commonly referred to as ML298, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of phospholipase D2 (PLD2). This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic applications.
- Molecular Formula : C22H23F3N4O2·HCl
- Molecular Weight : 468.9 g/mol
- IUPAC Name : 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide; hydrochloride
- Solubility : Soluble in DMSO (20 mg/mL) and other organic solvents
ML298 selectively inhibits PLD2 with an IC50 value of approximately 355 nM, while showing negligible effects on PLD1 at concentrations up to 20 μM . The inhibition of PLD2 disrupts various signaling pathways related to cell migration and invasion, making it a valuable tool in cancer research.
Inhibition of Cell Migration
Research indicates that ML298 significantly decreases invasive migration in U87-MG glioblastoma cells without affecting cell viability . This property is crucial for developing therapies aimed at limiting tumor metastasis.
Impact on Cancer Cell Lines
The compound has been tested against various cancer cell lines, demonstrating its potential as an anticancer agent. For instance:
- U87-MG Glioblastoma Cells : Reduced invasive behavior was noted.
- Other Cancer Models : Studies suggest potential activity against colon carcinoma and breast cancer cell lines .
Study 1: Selective Inhibition in Glioblastoma
A study focused on the effects of ML298 on U87-MG glioblastoma cells reported that while the compound effectively reduced cell migration, it did not induce cytotoxicity. This suggests a targeted therapeutic approach where invasive properties can be curtailed without harming normal cellular functions.
Study 2: Comparative Analysis with Other Inhibitors
In comparative studies with other phospholipase inhibitors, ML298 exhibited superior selectivity for PLD2 over PLD1. This specificity is vital for minimizing off-target effects and enhancing therapeutic efficacy in clinical applications .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
